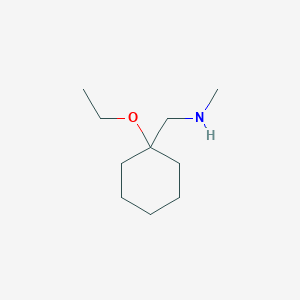
1-(1-ethoxycyclohexyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxycyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of cycloalkylamines It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethoxycyclohexyl)-N-methylmethanamine typically involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclohexanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
1-(1-Ethoxycyclohexyl)-N-methylmethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexyl ring and an amine group.
1-Ethoxycyclohexanol: An intermediate in the synthesis of 1-(1-ethoxycyclohexyl)-N-methylmethanamine.
N-Methylcyclohexylamine: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a methylmethanamine moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications and research areas where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-ethoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(9-11-2)7-5-4-6-8-10/h11H,3-9H2,1-2H3 |
InChI Key |
QDDZDMGCLYOHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


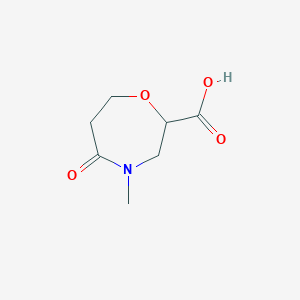

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
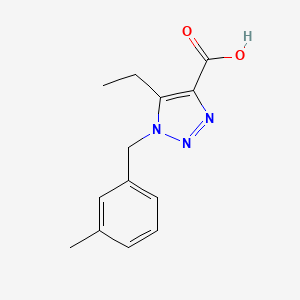

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
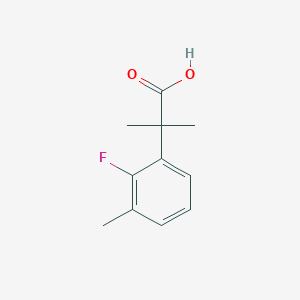
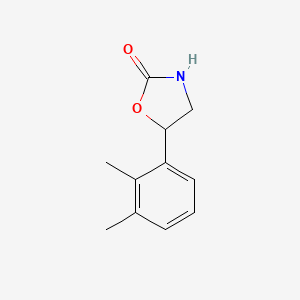
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

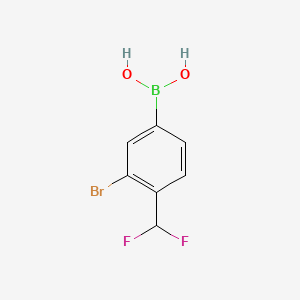
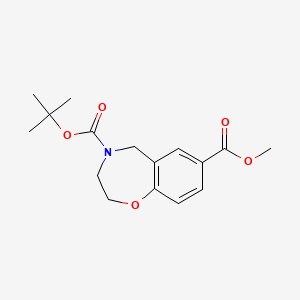
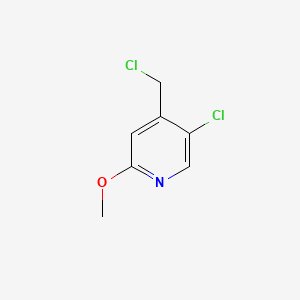
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
